4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c1-10-14(23-19-16-10)15(22)20-7-12(8-20)21-9-13(17-18-21)11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCUOHPQWVNKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole typically involves multiple steps, starting with the preparation of key intermediates. This is followed by the formation of the azetidine ring through cyclization reactions involving appropriate precursors . The thiadiazole ring is then introduced via cyclization reactions involving sulfur-containing reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Thiadiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Research has shown that modifications to the thiadiazole structure can enhance activity against various pathogens. For instance, compounds with chloro substituents have exhibited increased efficacy against bacteria such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Pathogen |
|---|---|---|
| 4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine] | Moderate | E. coli |
| 4-chloro derivative | High | S. aureus |
2. Anticancer Properties
Thiadiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. A study reported that certain thiadiazole compounds exhibited antiproliferative activity against human cancer cells, with IC50 values significantly lower than standard chemotherapeutics like cisplatin . The compound's structure allows it to interact with cellular targets involved in cancer proliferation.
3. Antioxidant Activity
The antioxidant potential of thiadiazole derivatives has also been investigated. These compounds can trap free radicals and reduce oxidative stress in biological systems. The DPPH free radical scavenging assay demonstrated that specific modifications enhance this property .
Material Science Applications
1. Corrosion Inhibitors
Thiadiazole-based compounds are being explored as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal surfaces reduces corrosion rates significantly .
2. Supramolecular Chemistry
The unique structural features of thiadiazoles allow them to participate in supramolecular interactions, making them useful in developing new materials with tailored properties for electronics and photonics .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of thiadiazole derivatives were synthesized and tested for antimicrobial activity against a panel of bacteria and fungi. The study highlighted that the presence of electron-withdrawing groups significantly enhanced antibacterial activity compared to unsubstituted analogs .
Case Study 2: Cytotoxicity Assessment
In vitro studies on various human cancer cell lines showed that the compound exhibited selective cytotoxicity, particularly against breast and lung cancer cells. This suggests potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring, for example, can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition of enzyme activity . The azetidine and thiadiazole rings may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Melting points and solubility trends inferred from analogs:
Structural and Crystallographic Analysis
- Planarity and Conformation : Isostructural compounds (e.g., 4 and 5 ) exhibit near-planar cores with perpendicular fluorophenyl groups, a feature critical for π-π stacking in target binding. The target’s azetidine may disrupt planarity, affecting intermolecular interactions.
- Crystallography Tools : SHELXL and WinGX were used to resolve analogs, implying these methods could elucidate the target’s conformation.
Biological Activity
The compound 4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole represents a novel class of thiadiazole derivatives that have garnered attention due to their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with azetidine and triazole moieties. The general synthetic route can be summarized as follows:
- Formation of Thiadiazole : Thiadiazoles are synthesized through the cyclization of thiosemicarbazides with various carboxylic acids.
- Azetidine Modification : The azetidine ring is introduced via nucleophilic substitution reactions.
- Triazole Incorporation : The triazole unit is added through click chemistry methods, often utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown significant activity against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro tests demonstrated minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant strains, indicating potent antibacterial effects .
Anticancer Properties
Research has indicated that thiadiazole derivatives exhibit promising anticancer activity. The compound was evaluated against various cancer cell lines using the MTT assay, revealing significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HCT116 (Colon) | 8 |
| A549 (Lung) | 12 |
These results suggest that the compound may interfere with cancer cell proliferation and induce apoptosis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In animal models, administration resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests a mechanism that may involve inhibition of pro-inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Key findings include:
- Substituent Variability : Modifications at the 4-position of the triazole significantly influence biological activity.
- Azetidine Ring Influence : The presence of the azetidine moiety enhances solubility and bioavailability, contributing to improved pharmacological profiles.
Case Studies
- Case Study 1 : A recent study evaluated the efficacy of this compound in a mouse model of bacterial infection. Results showed a reduction in bacterial load and improved survival rates compared to controls .
- Case Study 2 : In vitro assays on cancer cell lines revealed that treatment with this compound led to cell cycle arrest and increased apoptosis markers, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
